N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of ethoxycarbonyl groups and a sulfonamide group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide typically involves multi-step reactions. One common method includes the reaction of 4-ethoxycarbonyl-1-methylpyrazole with ethyl chloroformate in the presence of a base to introduce the ethoxycarbonyl groups. The sulfonamide group is then introduced by reacting the intermediate with sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The ethoxycarbonyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(Methoxycarbonyl)-4-methoxycarbonyl-1-methylpyrazole-5-sulfonamide
- N-(Propoxycarbonyl)-4-propoxycarbonyl-1-methylpyrazole-5-sulfonamide
Uniqueness
N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of ethoxycarbonyl groups enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the sulfonamide group provides potential biological activity, making it a promising candidate for drug development .
Properties
IUPAC Name |
ethyl 5-(ethoxycarbonylsulfamoyl)-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O6S/c1-4-18-9(14)7-6-11-13(3)8(7)20(16,17)12-10(15)19-5-2/h6H,4-5H2,1-3H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFROPCAURDZIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652295 |
Source
|
Record name | Ethyl 5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159709-60-1 |
Source
|
Record name | Ethyl 5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.